(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid
CAS No.: 339208-90-1
Cat. No.: VC3860503
Molecular Formula: C23H18ClNO4
Molecular Weight: 407.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339208-90-1 |
|---|---|
| Molecular Formula | C23H18ClNO4 |
| Molecular Weight | 407.8 g/mol |
| IUPAC Name | 2-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
| Standard InChI | InChI=1S/C23H18ClNO4/c24-15-7-5-6-14(12-15)21(22(26)27)25-23(28)29-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13H2,(H,25,28)(H,26,27) |
| Standard InChI Key | IWNXWBFVGWGSRR-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)Cl)C(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC(=CC=C4)Cl)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound consists of a 3-chlorophenylglycine backbone modified by an Fmoc group at the amino terminus. The Fmoc moiety—a fluorenylmethyl ester—provides steric protection and base-labile deprotection capabilities, while the chlorophenyl group introduces electron-withdrawing effects that influence reactivity . The stereochemistry (DL-configuration) allows flexibility in synthesizing both enantiomers for diverse applications .
Key Structural Features:
-
Fmoc Group: Ensures selective deprotection under mild basic conditions (e.g., piperidine) .
-
3-Chlorophenyl Substituent: Enhances hydrophobicity and stability in peptide chains.
-
Carboxylic Acid Terminus: Facilitates coupling reactions in peptide elongation .
Physicochemical Properties
-
Solubility: Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water .
-
Optical Rotation: Specific rotation values depend on enantiomeric purity, with reported values for related Fmoc-amino acids ranging from -19° to +25° .
-
Stability: Stable at 2–8°C under inert conditions but sensitive to prolonged exposure to light or moisture .
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via Fmoc protection of 3-chlorophenylglycine:
-
Chlorophenylglycine Preparation: 3-Chlorophenylglycine is synthesized through asymmetric alkylation or hydrogenation of precursor acrylates .
-
Fmoc Protection: Reacting 3-chlorophenylglycine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base (e.g., sodium bicarbonate).
-
Purification: Chromatography or recrystallization yields high-purity product (>95%) .
Example Reaction:
Industrial-Scale Production
Scalable methods include microwave-assisted hydrolysis and in situ Fmoc protection, achieving gram-scale yields (50–83%) with minimal byproducts . For instance, microwave irradiation at 100°C for 3 hours facilitates rapid deprotection and re-protection steps .
Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Reaction Temperature | 0–25°C | 83 | 95 |
| Base | Sodium Bicarbonate | 89 | 97 |
| Solvent | DMF/Dichloromethane | 91 | 96 |
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s base-labile nature makes this compound ideal for SPPS. Sequential deprotection with piperidine (20–50% in DMF) enables stepwise elongation of peptide chains . The 3-chlorophenyl group enhances peptide stability by reducing aggregation during synthesis .
Bioconjugation Strategies
The carboxylic acid terminus allows conjugation to biomolecules (e.g., antibodies, enzymes) via carbodiimide chemistry. This is pivotal in developing targeted drug delivery systems .
Role in Drug Development
Peptide-Based Therapeutics
Incorporating this derivative into peptide backbones improves pharmacokinetic properties by enhancing metabolic stability and receptor binding affinity. For example, Fmoc-protected analogs are used in kinase inhibitors and G-protein-coupled receptor (GPCR) modulators .
Anticancer Research
Peptides containing 3-chlorophenylglycine exhibit pro-apoptotic activity in cancer cell lines (e.g., Ca9-22 oral carcinoma) with IC50 values as low as 0.4 μM . Synergistic effects with doxorubicin highlight potential combination therapies .
Table 2: Biological Activity in Cancer Models
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| Ca9-22 (Oral) | 0.4 | Apoptosis Induction |
| MCF-7 (Breast) | 1.2 | Cell Cycle Arrest |
Research in Cancer Therapeutics
Peptide Analog Design
Modifying the chlorophenyl group’s position (e.g., 3,5-dichloro derivatives) enhances tumor selectivity. Asymmetric synthesis methods achieve enantiomeric excess (ee) >94%, critical for optimizing therapeutic indices .
Preclinical Studies
In vivo studies demonstrate tumor growth inhibition in xenograft models. Intraperitoneal administration (0.5 μg/mouse) reduces ER+ breast cancer volume by 60% over 21 days .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume